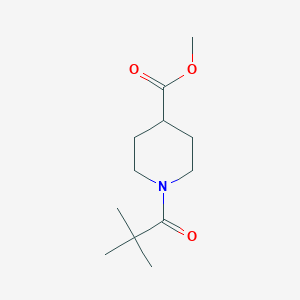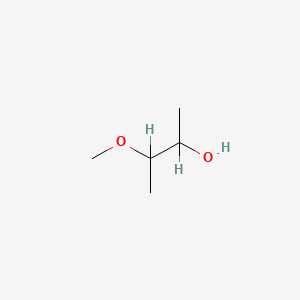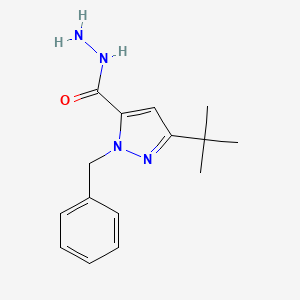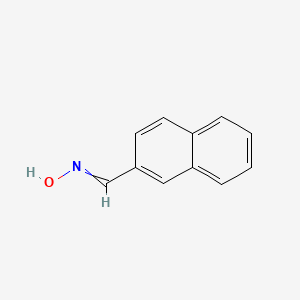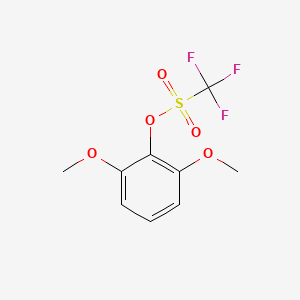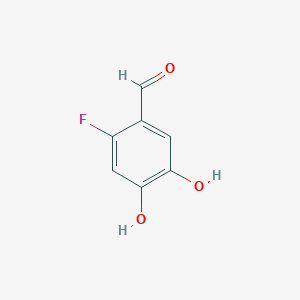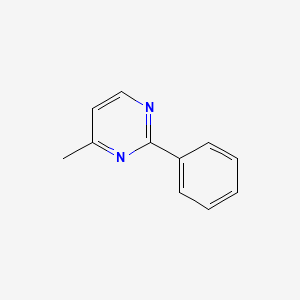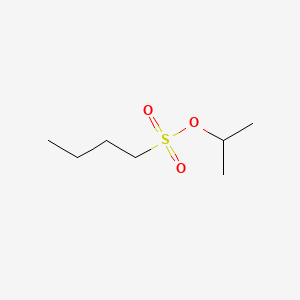
丙烷-1,1,2-三羧酸三乙酯
描述
Triethyl propane-1,1,2-tricarboxylate is a chemical compound that has been used in various applications. It is a purine that is used as a supplement in the form of its salts . It is an active compound for treating herpes simplex virus type 1 and 2 (HSV-1 and HSV-2). It inhibits viral replication by acting on the viral DNA polymerase and blocking the synthesis of DNA, which prevents viral replication .
Synthesis Analysis
The synthesis of Triethyl propane-1,1,2-tricarboxylate involves several steps. In a reaction flask, the solvent toluene, diethyl malonate, acid binding agent sodium bicarbonate, sodium iodide catalyst, and phase transfer catalyst are combined. The mixture is heated and ethyl bromoacetate is added dropwise. The reaction is incubated and then slowly warmed. After the reaction is complete, the mixture is cooled and acetic acid is added dropwise. The inorganic salt is filtered off and the filtrate is collected. The solvent is removed under reduced pressure to yield the final product .Molecular Structure Analysis
The molecular formula of Triethyl propane-1,1,2-tricarboxylate is C11H18O6 . The structure can be represented as CCOC(=O)CC(C(=O)OCC)C(=O)OCC .Chemical Reactions Analysis
Triethyl propane-1,1,2-tricarboxylate can be used as a plasticizer in polylactic acid (PLA). It is known to influence the thermal and mechanical properties of PLA . It is also known to inhibit the enzyme aconitase and therefore interferes with the Krebs cycle .Physical And Chemical Properties Analysis
Triethyl propane-1,1,2-tricarboxylate is a clear colorless liquid . Its molecular formula is C12H20O6 .科学研究应用
合成和制药应用
乙烷-1,1,2-三羧酸三乙酯是一种具有聚酯基团的小分子,具有多个活性中心,使其成为一种有价值的合成子。它广泛用于合成化妆品和制药行业的各种产品。其合成工艺及其多样化的应用已在文献中得到详细讨论 (Shang,2012)。
催化应用
该化合物已被用作一种新型的环保催化剂。例如,2-(磺氧基)丙烷-1,2,3-三羧酸已被证明在温和条件下作为醇和胺的甲酰化催化剂很有效 (Ghorbani‐Choghamarani 和 Akbaripanah,2012)。
表面吸附研究
研究吸附在水性悬浮液中 α-FeOOH 颗粒上的柠檬酸和三羧酸提供了对表面配合物分子结构的见解。这些研究有助于我们理解水-氧化铁界面处的相互作用机制,这在各种科学应用中至关重要 (Lindegren、Loring 和 Persson,2009)。
晶体工程
该化合物已用于晶体工程,特别是与镧系元素(III)阳离子。对这些配合物的研究有助于开发具有特定光学或磁学性质的新材料 (Cañadillas-Delgado 等人,2008)。
材料科学应用
在材料科学中,丙烷-1,2,3-三羧酸衍生物已被研究用于增强材料性能。例如,它在制造高生物基环氧树脂共混物中的应用展示了其在开发可持续材料中的潜力 (Espinosa 等人,2020)。
尿酰三羧酸纳米管状物质
三羧酸与硝酸铀酰的反应产生了直径不同的纳米管状物质。这些发现具有纳米技术和材料科学的潜在应用 (Thuéry、Atoini 和 Harrowfield,2020)。
气液色谱
1,2,3-三(2-氰乙氧基)丙烷,一种衍生物,已被用作气液色谱中的选择性相,特别是用于分离含氧化合物和烃类的顺反异构体 (Belen'kii、Vitenberg 和 D'yakonov,1964)。
镍和钴化学
该化合物已在镍和钴化学领域找到应用,展示了其在合成和研究自旋簇中的效用,自旋簇在磁性性质的研究中很重要 (Ferguson 等人,2011)。
CO2吸收研究
源自丙烷-1,2,3-三醇(甘油)的 1,2,3-三甲氧基丙烷已被探索用作 CO2 吸收的物理溶剂,突出了其在解决环境问题和可持续性方面的潜力 (Flowers 等人,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
triethyl propane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRIBGHCMHLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287451 | |
| Record name | Triethyl propane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl propane-1,1,2-tricarboxylate | |
CAS RN |
6945-45-5 | |
| Record name | NSC51137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl propane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)

